Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride
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Overview
Description
Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride typically involves the reaction of 2-aminopentanoic acid with methyl 2-methyl-3-aminopropanoate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, amides, and esters.
Reduction: Amines, alcohols, and aldehydes.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate: This compound is structurally similar but lacks the hydrochloride group.
Methyl 2-methyl-3-aminopropanoate: Another related compound with a similar ester group but different amine functionality.
2-aminopentanoic acid: The acid form of the compound without the ester group.
Uniqueness: Methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride is unique due to its combination of ester and amine groups, which allows for diverse reactivity and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research purposes.
Properties
IUPAC Name |
methyl 3-(2-aminopentanoylamino)-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-5-8(11)9(13)12-6-7(2)10(14)15-3;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZONWHSZQZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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